![molecular formula C18H18N4O3S2 B1678233 Pritelivir CAS No. 348086-71-5](/img/structure/B1678233.png)
Pritelivir
Übersicht
Beschreibung
Pritelivir is a direct-acting antiviral drug currently in Phase III clinical development for the treatment of herpes simplex virus infections (HSV). This is particularly important in immune-compromised patients . It is also known as AIC316 or BAY 57-1293 .
Synthesis Analysis
Starting with this compound, the authors replaced the critical pharmacophore by applying a new chemistry to remove the off-target activity against carbonic anhydrases and increase brain exposure . This compound is about tenfold more potent than ACV in vitro. This compound acts by inhibiting the single-stranded DNA-dependent ATPase activity of the helicase-primase complex .
Molecular Structure Analysis
The molecular formula of this compound is C18H18N4O3S2. It has a molar mass of 402.49 g/mol . The InChI key is IVZKZONQVYTCKC-UHFFFAOYSA-N .
Chemical Reactions Analysis
This compound is a member of the helicase-primase inhibitors (HPI), a novel class of direct-acting antiviral drugs acting specifically against HSV-1 and HSV-2 . It prevents the de novo synthesis of virus DNA through inhibition of the helicase-primase complex .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 402.5 g/mol. Its InChI Key is IVZKZONQVYTCKC-UHFFFAOYSA-N .
Wissenschaftliche Forschungsanwendungen
Behandlung von Acyclovir-resistenten HSV-Infektionen
Pritelivir hat sich als vielversprechend für die Behandlung von Acyclovir-resistenten mukokutanen Herpes-simplex-Virus (HSV)-Infektionen erwiesen, insbesondere bei immungeschwächten Patienten. Eine entscheidende klinische Phase-3-Studie, PRIOH-1, ist konzipiert, um die Wirksamkeit und Sicherheit von oral verabreichten this compound zu diesem Zweck zu bewerten .
Schutz nicht infizierter Zellen
Im Gegensatz zu anderen antiviralen Behandlungen, die zur Aktivierung viraler Enzyme benötigen, kann this compound nicht infizierte Zellen ohne eine solche Aktivierung schützen. Dieser einzigartige Mechanismus könnte möglicherweise die Ausbreitung des Virus auf neue Zellen verhindern .
Systematische Forschung und Entdeckung
Die Entdeckung von this compound war das Ergebnis systematischer Forschung und nicht einer zufälligen Entdeckung. Dies unterstreicht sein Potenzial als sorgfältig entwickeltes antivirales Mittel mit spezifischen Zielvorgaben .
Formulierung als orale Tablette
AiCuris entwickelt this compound als orale Tablette zur Behandlung von Acyclovir-resistenten mukokutanen HSV-Infektionen, was eine bequeme Verabreichungsform für Patienten bieten könnte .
Klinische Studien und Sicherheitsprofil
this compound wurde in randomisierten, offenen, multizentrischen Vergleichsstudien untersucht, um seine Wirksamkeit und Sicherheit bei immungeschwächten Probanden mit Acyclovir-resistenten oder -empfänglichen mukokutanen HSV-Infektionen zu beurteilen .
Wirkmechanismus
Target of Action
Pritelivir, also known as AIC316 or BAY 57-1293, is a direct-acting antiviral drug that primarily targets the helicase-primase complex of the herpes simplex virus (HSV) . This complex plays a crucial role in the replication of the virus.
Mode of Action
This compound belongs to a novel class of antiviral drugs known as helicase-primase inhibitors (HPI) . Unlike other antiviral agents that target the viral DNA polymerase, this compound inhibits the helicase-primase complex, preventing the de novo synthesis of viral DNA . This unique mode of action allows this compound to protect uninfected cells while thwarting virus replication in infected cells .
Biochemical Pathways
This compound’s action against both HSV-1 and HSV-2, which cause labial and genital herpes respectively, is significant . . By inhibiting the helicase-primase complex, this compound disrupts the viral DNA replication process, thereby preventing the spread of the virus.
Pharmacokinetics
This compound exhibits linear pharmacokinetics up to 480 mg following single and up to 400 mg following multiple once-daily doses . The half-life of this compound ranges from 52 to 83 hours, and steady-state is reached between 8 and 13 days . The absolute bioavailability of this compound is 72% under fasted conditions . Following a fatty diet, this compound’s time to maximum concentration is delayed by 1.5 hours, and its maximum plasma concentration and area under the plasma concentration-time curve are 33% and 16% higher, respectively .
Result of Action
This compound has shown strong clinical efficacy in phase 2 trials, particularly in terms of healing cutaneous lesions within 28 days of treatment . It has also demonstrated a favorable safety and tolerability profile . The drug has been found to significantly reduce the percentage of genital swabs with HSV detected over 28 days compared to valacyclovir .
Action Environment
This compound is being developed for the treatment of immunocompromised patients whose HSV infections have become resistant to acyclovir . The development of this compound is particularly important as current therapies for these patients can lead to severe side effects, including renal failure .
Eigenschaften
IUPAC Name |
N-methyl-N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)-2-(4-pyridin-2-ylphenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S2/c1-12-17(27(19,24)25)26-18(21-12)22(2)16(23)11-13-6-8-14(9-7-13)15-5-3-4-10-20-15/h3-10H,11H2,1-2H3,(H2,19,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVZKZONQVYTCKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N(C)C(=O)CC2=CC=C(C=C2)C3=CC=CC=N3)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70188344 | |
Record name | Pritelivir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70188344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
348086-71-5 | |
Record name | N-[5-(Aminosulfonyl)-4-methyl-1,3-thiazol-2-yl]-N-methyl-2-[4-(2-pyridinyl)phenyl]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=348086-71-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pritelivir [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0348086715 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pritelivir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11844 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Pritelivir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70188344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PRITELIVIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07HQ1TJ4JE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of Pritelivir against HSV?
A1: Unlike nucleoside analogues that target viral DNA polymerase, this compound inhibits the viral helicase-primase complex. [, , ] This prevents the de novo synthesis of viral DNA, effectively blocking viral replication. []
Q2: Does this compound impact uninfected cells?
A2: this compound does not require activation by viral thymidine kinase, which confers its selectivity for infected cells, sparing uninfected cells. []
Q3: How does this compound's mode of action translate to clinical benefits?
A3: By directly inhibiting viral replication in epithelial cells, this compound reduces viral shedding. [] Mathematical models suggest it also indirectly limits the spread of HSV from neurons to keratinocytes and between mucosal sites. []
Q4: What is the molecular formula and weight of this compound?
A4: While this document focuses on summarizing research findings rather than providing detailed chemical information, resources like PubChem or DrugBank can provide such data.
Q5: How have mathematical models been used to study this compound?
A5: Researchers have developed mathematical models integrating pharmacokinetic, pharmacodynamic, and viral pathogenesis data to simulate this compound's activity. These models successfully recapitulated viral shedding patterns observed in a Phase 2 clinical trial, highlighting the model's predictive power. []
Q6: Are there structural analogues of this compound with similar activity?
A6: Yes, a series of thiazolylsulfonamide congeners structurally related to this compound have been synthesized and investigated for their inhibitory activity against various human carbonic anhydrase (hCA) isoforms. [] Notably, this compound itself exhibits inhibitory action against some hCAs, potentially impacting its pharmacokinetic properties by facilitating its transport throughout the body while bound to blood CA I and II. []
Q7: What is known about the formulation strategies for this compound?
A7: Different solid forms of this compound have been explored to optimize its route of administration for both systemic and topical applications. []
Q8: What is the pharmacokinetic profile of this compound?
A8: this compound demonstrates favorable pharmacokinetics with a long half-life ranging from 52 to 83 hours, achieving steady-state concentrations between 8 and 13 days. [] Its absolute bioavailability is approximately 72% under fasted conditions. []
Q9: How does food intake affect this compound's pharmacokinetics?
A9: A high-fat meal delays this compound's time to maximum concentration by 1.5 hours and increases both its maximum plasma concentration and area under the curve. []
Q10: What are the primary metabolic pathways of this compound?
A10: this compound primarily undergoes amide hydrolysis, leading to the formation of amino thiazole sulfonamide (ATS) and pyridinyl phenyl acetic acid (PPA). [] These metabolites, along with PPA-acyl glucuronide, represent the major drug-related components found in plasma. []
Q11: How is this compound eliminated from the body?
A11: The majority of this compound and its metabolites are eliminated through renal excretion (approximately 75-77%), with the remaining portion excreted in feces. []
Q12: What is the in vitro activity of this compound against HSV?
A12: this compound demonstrates potent antiviral activity against both HSV-1 and HSV-2 in vitro, surpassing the efficacy of currently used nucleoside analogues. []
Q13: Has this compound been tested in animal models of HSV infection?
A13: Yes, studies in a murine model of HSV-1 infection showed that this compound effectively suppressed signs of infection at a dosage of 10 mg/kg/day for 4 days, with plasma concentrations exceeding the in vitro EC90 for most of the dosing interval. [] Interestingly, even a suboptimal 8-hour exposure to this compound, achieved with a higher dose (60 mg/kg/day) and longer duration (8 days), successfully treated mice infected with a this compound-resistant HSV-1 strain. []
Q14: What is the clinical efficacy of this compound against HSV-2?
A14: In a Phase 2 clinical trial involving HSV-2-infected individuals, this compound significantly reduced both the rate of genital HSV shedding and the number of days with lesions in a dose-dependent manner. [] The 75 mg daily and 400 mg weekly doses demonstrated the highest efficacy in reducing viral shedding and lesion rates compared to placebo. []
Q15: How does this compound compare to Valacyclovir in treating HSV-2?
A15: A randomized clinical trial comparing this compound (100 mg daily) to Valacyclovir (500 mg daily) in individuals with frequent genital HSV-2 recurrences found that this compound resulted in a significantly lower percentage of positive HSV swabs over a 28-day treatment period. [] this compound also showed a trend towards reducing the frequency of genital lesions, although the difference was not statistically significant. []
Q16: Does this compound show cross-resistance with other antiviral agents?
A16: this compound, being a helicase-primase inhibitor, acts through a distinct mechanism from nucleoside analogues like Acyclovir. Therefore, it retains activity against Acyclovir-resistant HSV strains. [, , ] This makes this compound a potential therapeutic option for managing infections refractory to conventional treatments. [, , ]
Q17: What is the safety profile of this compound?
A17: In Phase 1 clinical trials, this compound was deemed safe and well-tolerated in healthy volunteers at doses up to 600 mg as a single dose and up to 200 mg once daily for multiple doses. [] In the Phase 2 trial comparing this compound to Valacyclovir, the incidence of treatment-emergent adverse events was comparable between the two groups. []
Q18: Can HSV genital shedding be considered a surrogate marker for clinical outcomes?
A18: Studies analyzing HSV DNA detection in self-collected genital swabs via PCR suggest that HSV shedding rates strongly correlate with lesion rates. [] Further analysis of clinical trial data revealed that a substantial portion (40-82%) of the observed reduction in genital herpes recurrences with antiviral treatment could be attributed to the treatment's effect on reducing viral shedding. []
Q19: What analytical techniques are used to quantify this compound?
A19: High-performance liquid chromatography with ultraviolet detection (HPLC-UV) has been successfully employed to quantify this compound in biological samples. [] This method has been validated and proven reliable for determining this compound concentrations in complex matrices like human placental perfusion medium. []
Q20: What are other potential treatment options for acyclovir-resistant HSV infections?
A20: Besides this compound, other potential treatment options for acyclovir-resistant HSV infections include:
- Foscarnet: Frequently used as a second-line agent, but intravenous administration and potential for renal toxicity limit its use. [, ]
- Cidofovir: Another option for acyclovir-resistant cases, but it also requires intravenous administration and carries a risk of nephrotoxicity. [, ]
- Topical agents: Trifluridine and imiquimod are potential alternatives for localized mucocutaneous infections. []
- Amenamevir: Another helicase-primase inhibitor with demonstrated efficacy against HSV and VZV, currently approved in Japan for herpes zoster. [, ]
Q21: How has the treatment landscape for HSV infections evolved?
A21: The introduction of Acyclovir in the early 1980s revolutionized HSV treatment. [] While Acyclovir and its prodrug Valacyclovir remain cornerstones of therapy, limitations such as resistance development, a narrow therapeutic window, and limited impact on recurrence frequency spurred the development of novel agents. [, ] this compound, with its distinct mechanism of action targeting the viral helicase-primase complex, represents a significant advancement in addressing these limitations, particularly in managing acyclovir-resistant HSV infections. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.